![molecular formula C15H14N4O2 B2846432 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide CAS No. 2097924-91-7](/img/structure/B2846432.png)
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the starting materials chosen and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyridine, and pyrazole rings would all contribute to the compound’s aromaticity, making it relatively stable. The carboxamide group could participate in hydrogen bonding, affecting the compound’s physical properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar carboxamide group and the aromatic rings. Its melting and boiling points would depend on factors like the size and shape of the molecule and the types of intermolecular forces it can form .Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities . These activities are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways and have downstream effects on cellular processes.
Pharmacokinetics
The introduction of heteroatomic fragments in similar molecules has been found to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity , suggesting that this compound may also have significant effects at the molecular and cellular level.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(14-4-2-8-21-14)17-6-7-19-11-13(10-18-19)12-3-1-5-16-9-12/h1-5,8-11H,6-7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPVZHSLTFAOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
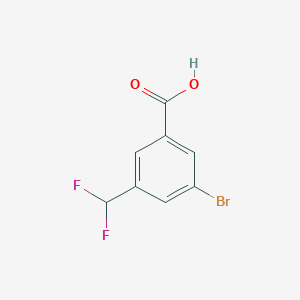
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2846353.png)
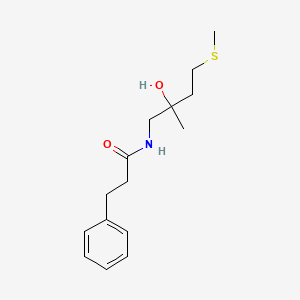
![(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2846357.png)
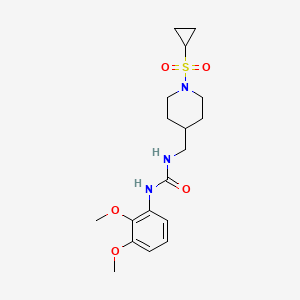
![N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide](/img/structure/B2846361.png)
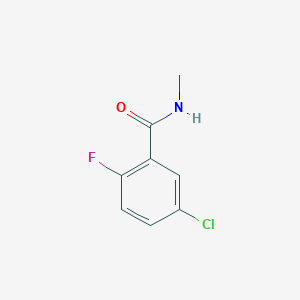
![1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2846363.png)
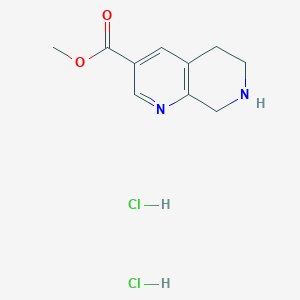
![[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride](/img/structure/B2846366.png)
![3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846368.png)
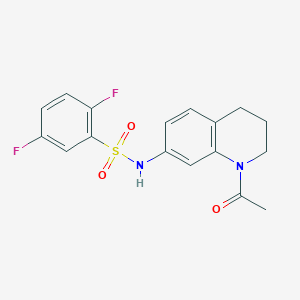

![Spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide](/img/structure/B2846371.png)
